
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is an organic compound that features a benzylamino group and a pyrazolyl group attached to an acetic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzylamino group: This step involves the nucleophilic substitution of a benzylamine onto a suitable precursor, such as a halogenated pyrazole derivative.
Formation of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.
Reduction: Reduction reactions could target the pyrazole ring or the benzylamino group, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzylidene derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid: Lacks the benzyl group, which may affect its biological activity.
2-(Benzylamino)-2-(1H-pyrazol-5-yl)acetic acid: Lacks the methyl group on the pyrazole ring, which could influence its reactivity and interactions.
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid: The position of the substituents on the pyrazole ring is different, potentially leading to different chemical and biological properties.
Uniqueness
The unique combination of the benzylamino group and the 1-methyl-1H-pyrazol-5-yl group in 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15N3O2/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10/h2-8,12,14H,9H2,1H3,(H,17,18) |
InChIキー |
KGVAHQVYPZAYGJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


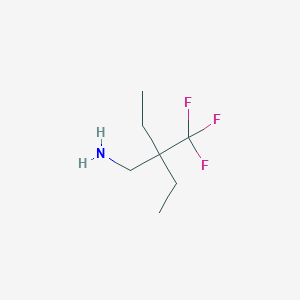

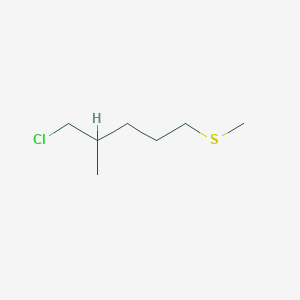



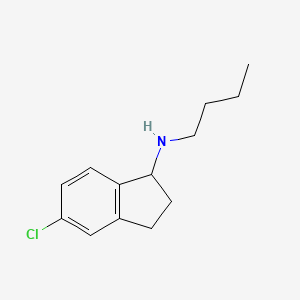
![(1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)
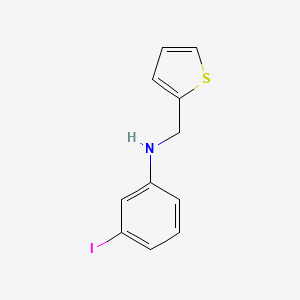
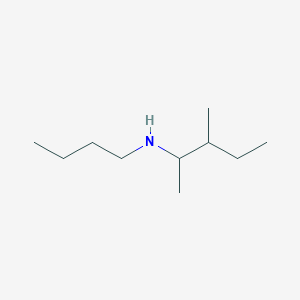
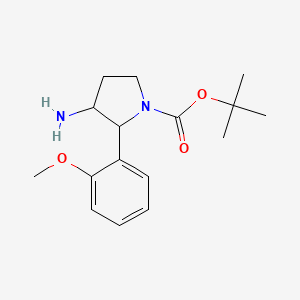
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)

![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)
